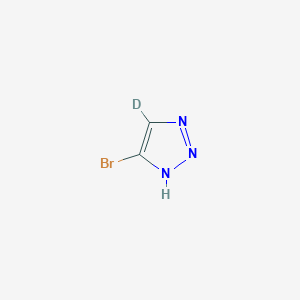
5-Bromo-1H-1,2,3-triazole-4-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-1,2,3-triazole-4-d is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is characterized by the presence of a bromine atom at the 5th position and a deuterium atom at the 4th position of the triazole ring. Triazoles are known for their versatile biological activities and are used in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-1,2,3-triazole-4-d typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of brominated alkynes with azides in the presence of a copper catalyst, leading to the formation of the triazole ring. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-1,2,3-triazole-4-d undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction, leading to different derivatives with altered properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, thiols, and amines are commonly used. Conditions may include the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.
Scientific Research Applications
5-Bromo-1H-1,2,3-triazole-4-d has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Triazole derivatives are known for their therapeutic potential, and this compound is explored for its role in drug development.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 5-Bromo-1H-1,2,3-triazole-4-d involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The bromine atom may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-1,2,3-Triazole: The parent compound without any substitutions.
5-Methyl-1H-1,2,3-triazole: A similar compound with a methyl group instead of a bromine atom.
1,2,4-Triazole: A structural isomer with different nitrogen atom positions.
Uniqueness: 5-Bromo-1H-1,2,3-triazole-4-d is unique due to the presence of both a bromine atom and a deuterium atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets .
Properties
Molecular Formula |
C2H2BrN3 |
|---|---|
Molecular Weight |
148.97 g/mol |
IUPAC Name |
5-bromo-4-deuterio-1H-triazole |
InChI |
InChI=1S/C2H2BrN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6)/i1D |
InChI Key |
XNUQYVZLPNJLES-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C1=C(NN=N1)Br |
Canonical SMILES |
C1=C(NN=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















